

Application Notes and Protocols for Analyzing Calcium Oscillations and Waves

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Compound of Interest

Compound Name: **Calcium**

Cat. No.: **B1239338**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca^{2+}) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and muscle contraction to cell proliferation and apoptosis.[1][2] Cells encode information in the dynamics of intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$), often manifesting as complex oscillations or propagating waves.[3][4] The ability to accurately measure and analyze these Ca^{2+} signals is crucial for understanding cellular physiology and pathology, and for the development of novel therapeutics.[1][5]

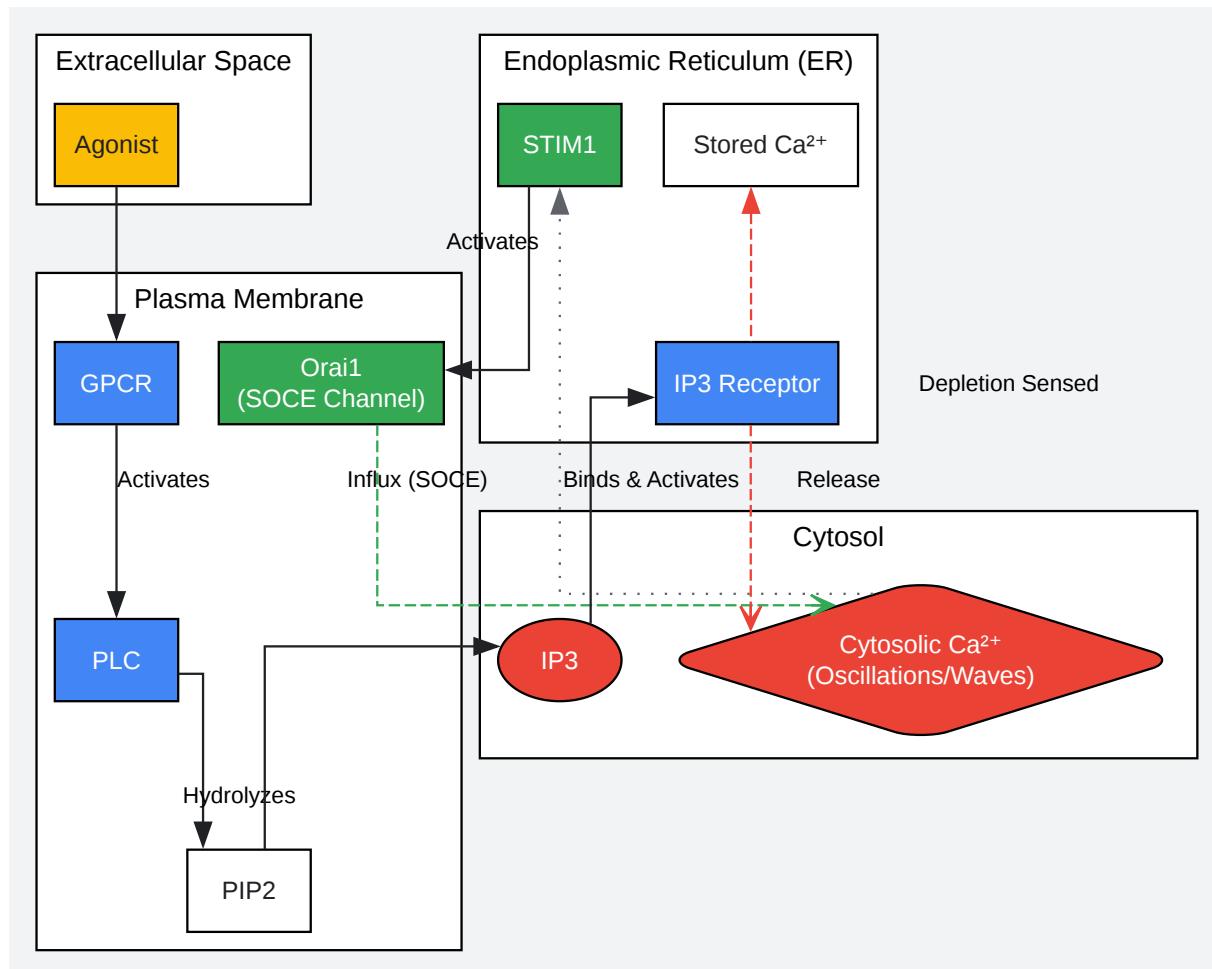
These application notes provide a comprehensive guide to the principles, protocols, and data analysis techniques required for studying **calcium** oscillations and waves. We will cover the selection of appropriate fluorescent indicators, detailed experimental procedures for live-cell imaging, and a workflow for quantitative data analysis.

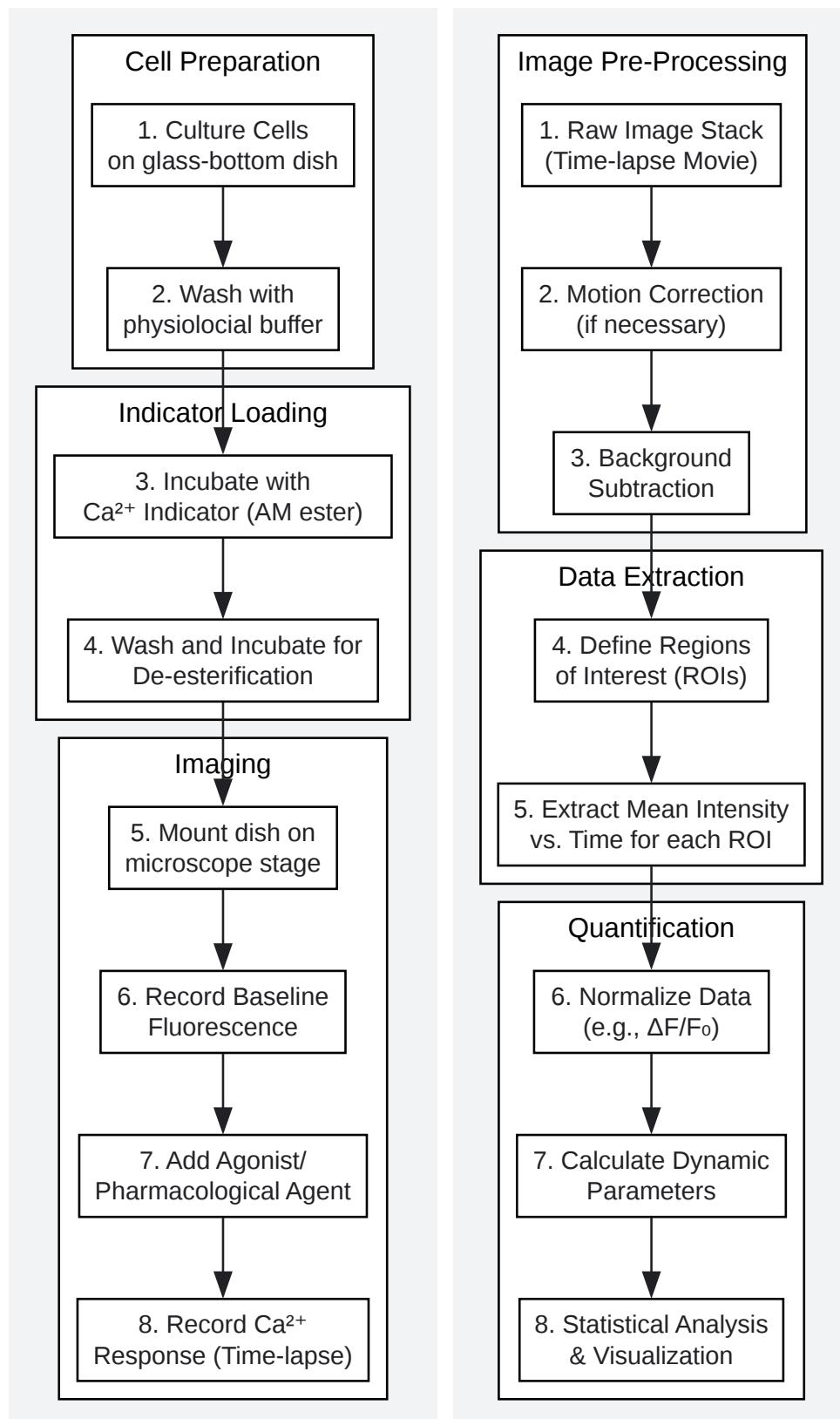
Part 1: Foundational Concepts and Key Components

Overview of a Common Calcium Signaling Pathway

A frequent mechanism for initiating intracellular **calcium** signals involves G protein-coupled receptors (GPCRs).[5] Upon agonist binding, the GPCR activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate

(IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. The subsequent depletion of ER Ca²⁺ is sensed by STIM1 proteins, which then activate Orai channels in the plasma membrane, leading to a sustained Ca²⁺ influx known as store-operated **calcium** entry (SOCE).[6][7] This interplay between release and entry is fundamental to generating and sustaining Ca²⁺ oscillations.[4]



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